Sideroxylin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQOGJCHBXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185144 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-87-0 | |
| Record name | Sideroxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sideroxylin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sideroxylin, a C-methylated flavone, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, alongside visualizations of its known signaling pathways, to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one.[1] It belongs to the flavonoid subclass of monomethoxyflavones.[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one[1] |
| Molecular Formula | C₁₈H₁₆O₅[1] |
| CAS Number | 3122-87-0[1] |
| Synonyms | 4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone, Sideroxyline[1] |
Physicochemical and Spectral Properties
Physicochemical Properties
This compound is a yellow powder.[2] Its solubility has been reported in various organic solvents, making it amenable to a range of experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 312.3 g/mol [1] |
| Physical Description | Yellow powder[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Spectral Properties
Table 3: Spectral Properties of this compound
| Spectroscopic Technique | Observed Characteristics |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands: Band I in the range of 300-380 nm and Band II in the range of 240-295 nm. Specific λmax values for this compound are not consistently reported. |
| Infrared (IR) Spectroscopy | Specific IR absorption data for this compound is not readily available in the public domain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR have been used for structural confirmation. Specific chemical shift data is not widely published. |
| Mass Spectrometry (MS) | Mass spectral data has been utilized for the identification of this compound in plant extracts, with characteristic fragmentation patterns observed. |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic investigation.
Anticancer Activity
This compound exhibits significant anticancer properties, particularly against ovarian and breast cancer cell lines.
-
Ovarian Cancer: It has been shown to suppress cell proliferation and induce apoptosis in ovarian cancer cells. The mechanism of action involves the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and an increase in lipid peroxidation.[1]
-
Breast Cancer: this compound also displays antiproliferative effects against breast cancer cells.
Signaling Pathways in Anticancer Activity:
This compound's anticancer effects are mediated through the modulation of key signaling pathways:
-
PI3K/Akt Pathway: This pathway is often hyperactivated in cancer and promotes cell survival. This compound has been shown to influence this pathway, contributing to its pro-apoptotic effects.[1]
-
MAPK Pathway: this compound activates the phosphorylation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] This activation can lead to the induction of apoptosis.
Caption: this compound-induced signaling pathways leading to apoptosis in cancer cells.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
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Inhibition of Inflammatory Mediators: It downregulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key players in the inflammatory response.[2]
Signaling Pathways in Anti-inflammatory Activity:
The anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling cascades:
-
NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]
-
MAPK and STAT Pathways: It also inhibits the phosphorylation of ERK, c-Jun (part of the AP-1 transcription factor), STAT-1, and STAT-3, further contributing to its anti-inflammatory effects.[2]
Caption: this compound's inhibitory effects on pro-inflammatory signaling pathways.
Antimicrobial Activity
This compound has been reported to possess antimicrobial activity, notably against the bacterium Staphylococcus aureus.[1]
Experimental Protocols
This section provides an overview of methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation
A common method for the extraction of this compound and related compounds from plant material, such as Eucalyptus foliage, involves sonication followed by chromatographic separation.
Protocol: Sonication-Assisted Extraction and HPLC Purification
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction:
-
Suspend the powdered material in an extraction solvent (e.g., 7% water in acetonitrile with 0.1% trifluoroacetic acid).
-
Sonicate the suspension for approximately 5-10 minutes.
-
Filter the extract to remove solid plant debris.
-
-
Purification:
-
Subject the crude extract to High-Performance Liquid Chromatography (HPLC) for purification of this compound. A reversed-phase C18 column is typically used.
-
Monitor the elution profile using a UV detector, collecting the fraction corresponding to the this compound peak.
-
Confirm the purity of the isolated fraction using analytical HPLC and spectroscopic methods.
-
Caption: Workflow for the extraction and isolation of this compound.
In Vitro Anti-inflammatory Assays
Protocol: Albumin Denaturation Assay
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted with phosphate-buffered saline).
-
-
Assay Procedure:
-
To 0.2 mL of the BSA solution, add 2.8 mL of phosphate-buffered saline (pH 7.4) and 2 mL of the this compound solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 3 minutes.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
In Vitro Anticancer Assays
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., ovarian or breast cancer cells) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
-
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical experimental methodologies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is encouraged to fully characterize its spectral properties, explore its full range of biological effects, and optimize its potential for clinical applications.
References
The Biological Activity of Sideroxylin: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactive Potential of Sideroxylin from Callistemon lanceolatus
This compound, a C-methylated flavone isolated from the leaves of Callistemon lanceolatus (Sm.) Sweet, commonly known as the bottlebrush tree, has emerged as a promising natural compound with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer, anti-inflammatory, and antioxidant properties, with a focus on its mechanisms of action, relevant quantitative data, and detailed experimental methodologies.
Anticancer Activity: Targeting Ovarian Cancer
This compound has demonstrated significant potential as an anticancer agent, particularly against ovarian cancer. Studies on human ovarian cancer cell lines, ES2 and OV90, have revealed its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[1] While specific IC50 values for this compound's effect on the proliferation of ES2 and OV90 cells are not explicitly stated in the reviewed literature, the mechanistic pathways of its anticancer action have been elucidated.
Mechanism of Action
This compound's anticancer effects are multifaceted, involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and an increase in lipid peroxidation within ovarian cancer cells.[1] This cascade of events ultimately leads to DNA fragmentation and apoptosis.
The signaling pathways implicated in this compound-induced apoptosis include the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) pathways. This compound treatment leads to the activation of key proteins in the MAPK signaling cascade, including ERK1/2, JNK, and p38.[1]
Experimental Protocols
MTT Assay for Cell Proliferation:
The antiproliferative activity of this compound on ovarian cancer cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture: ES2 and OV90 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
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Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
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MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. While a specific IC50 value for its nitric oxide inhibitory activity in RAW 264.7 cells is not available in the reviewed literature, its mechanism of action has been investigated.
Mechanism of Action
This compound has been shown to downregulate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This anti-inflammatory effect is mediated through the suppression of several signaling pathways, including:
-
MAPK Pathway: Inhibition of ERK and c-Jun phosphorylation.
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STAT Pathway: Limitation of STAT-1 and STAT-3 phosphorylation.
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NF-κB Pathway: Prevention of the translocation of the p65 subunit into the nucleus.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
The inhibitory effect of this compound on NO production is commonly measured using the Griess assay in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.
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Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Antioxidant Activity
While the antioxidant potential of crude extracts from Callistemon lanceolatus has been reported, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for isolated this compound, are not currently available in the public domain. However, based on the activities of the plant extracts, this compound is presumed to contribute to the overall antioxidant capacity.
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
ABTS Radical Cation Scavenging Assay:
-
ABTS Radical Generation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction Mixture: The ABTS radical solution is diluted with ethanol to a specific absorbance, and then mixed with various concentrations of this compound.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a 6-minute incubation. The percentage of inhibition is calculated.
Isolation of this compound from Callistemon lanceolatus
A general method for the isolation of chemical constituents from the leaves of Callistemon lanceolatus involves solvent extraction followed by column chromatography.[2]
Experimental Protocol
-
Extraction: Dried and powdered leaves of Callistemon lanceolatus are extracted with methanol.
-
Adsorption: The methanol extract is adsorbed onto silica gel (60-120 mesh).
-
Column Chromatography: The adsorbed extract is subjected to silica gel column chromatography.
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Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like petroleum ether and gradually increasing the polarity with chloroform and then methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify and isolate this compound. Further purification can be achieved using techniques like preparative HPLC.
Data Presentation
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Cell Line/Model | Key Findings | Quantitative Data |
| Anticancer | Human Ovarian Cancer Cells (ES2, OV90) | Decreased cell proliferation, induced apoptosis, caused mitochondrial dysfunction, increased ROS and lipid peroxidation.[1] | IC50 values not explicitly reported in the reviewed literature. |
| Anti-inflammatory | Murine Macrophage Cells (RAW 264.7) | Downregulated nitric oxide and TNF-α production. | IC50 value for NO inhibition not explicitly reported in the reviewed literature. |
| Antioxidant | In vitro assays (DPPH, ABTS) | Contributes to the antioxidant activity of Callistemon lanceolatus extracts. | IC50 values for isolated this compound not reported in the reviewed literature. |
Visualizations
Signaling Pathways
Caption: Anticancer signaling pathway of this compound in ovarian cancer cells.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for the Griess assay for nitric oxide determination.
References
- 1. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejpmr.com [ejpmr.com]
Sideroxylin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of Sideroxylin, a flavonoid found in plants such as Syncarpia glomulifera. The document details its mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling pathways.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage and N11 microglia cell lines, this compound has been shown to be a potent anti-inflammatory agent.
The principal mechanisms of action include:
-
Downregulation of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production: this compound significantly inhibits the production of the pro-inflammatory mediator nitric oxide. It also downregulates the production of the key pro-inflammatory cytokine, TNF-α.
-
Inhibition of the NF-κB Signaling Pathway: A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by preventing the translocation of the p65 subunit into the nucleus, a critical step for the transcription of pro-inflammatory genes.
-
Modulation of the MAPK and STAT Signaling Pathways: this compound has been observed to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (c-Jun). Furthermore, it limits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1) and STAT-3, which are involved in cytokine signaling.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound. It is important to note that while the inhibitory effects on various pro-inflammatory markers have been qualitatively described, specific IC50 values for all markers are not yet fully available in the published literature.
| Inflammatory Mediator | Cell Line | Stimulant(s) | IC50 Value | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages, N11 Microglia | LPS and IFN-γ | <10 µg/mL | |
| TNF-α | RAW 264.7 Macrophages, N11 Microglia | LPS and IFN-γ | Data not available | |
| Interleukin-6 (IL-6) | Not Reported | Not Reported | Data not available | |
| Interleukin-1β (IL-1β) | Not Reported | Not Reported | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.
Cell Culture and Induction of Inflammation
-
Cell Lines:
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RAW 264.7 murine macrophage cell line.
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N11 murine microglial cell line.
-
-
Culture Conditions:
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Inflammation:
-
Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
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Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding a combination of Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the cell culture medium.
-
Incubate for a further 24 hours or a time course as required by the specific assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation with this compound and inflammatory stimuli, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
TNF-α, IL-6, and IL-1β Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and inflammatory stimuli.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Typically, the procedure involves adding the supernatant to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
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Western Blotting for Signaling Proteins (p-ERK, p-c-Jun, p-STAT1, p-STAT3)
-
Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated (activated) proteins in cell lysates.
-
Procedure:
-
After a shorter incubation period with this compound and stimuli (e.g., 15-60 minutes, depending on the signaling pathway), wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, c-Jun, STAT-1, or STAT-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies for the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.
-
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Principle: This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.
-
Procedure:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and inflammatory stimuli as described previously (typically for a shorter duration, e.g., 30-60 minutes).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
The localization of the p65 subunit (green fluorescence) in relation to the nucleus (blue fluorescence) is observed and can be quantified using image analysis software.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory properties.
Sideroxylin: A Phytochemical Investigation into its Role in Traditional Bush Medicine
Abstract: This document provides a comprehensive technical overview of sideroxylin, a C-methylated flavone, with a specific focus on its role and validation within the context of traditional Australian bush medicine. Drawing from contemporary scientific literature, this paper details the known biological activities of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental methodologies for the principal assays are provided to support reproducibility and further research. Furthermore, key signaling pathways modulated by this compound are visually represented using Graphviz diagrams, offering a clear depiction of its molecular mechanisms of action. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who are interested in the scientific validation and potential therapeutic applications of compounds derived from traditional medicinal flora.
Introduction: this compound and its Ethnobotanical Context
This compound is a naturally occurring monomethoxyflavone (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) that has been isolated from several plant species, including various Eucalyptus species, Callistemon lanceolatus, and Syncarpia glomulifera.[1] While the broad medicinal use of Eucalyptus species in traditional Aboriginal medicine is well-documented, particularly for respiratory ailments and as an antiseptic, the specific traditional knowledge surrounding this compound itself is not explicitly recorded.[2][3] However, recent scientific inquiry has provided a strong link between the compound's bioactivity and the traditional use of the plants from which it is derived.
A pivotal study has identified this compound as a potent anti-inflammatory agent in Syncarpia glomulifera.[4] The resin from this plant, also known as the turpentine tree, has a documented history of use by the D'harawal people of Western Sydney for healing inflamed sores and ulcers.[4] The discovery of this compound's significant anti-inflammatory properties within this traditionally used plant provides a modern scientific validation of ancient Indigenous knowledge, bridging the gap between ethnobotany and pharmacology. This whitepaper will delve into the scientific evidence that substantiates the therapeutic potential of this compound, likely a key contributor to the medicinal efficacy of these traditional remedies.
Quantitative Bioactivity Data
The therapeutic potential of this compound is underscored by its performance in various in vitro bioassays. The following tables summarize the key quantitative data from studies investigating its anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
The primary evidence for this compound's anti-inflammatory effects comes from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in macrophage and microglia cell lines.
| Bioassay | Cell Line | Stimulant | IC₅₀ Value (μg/mL) | Reference |
| Nitric Oxide (NO) Downregulation | RAW 264.7 (Macrophage) | LPS & IFN-γ | <10 | [4] |
| Nitric Oxide (NO) Downregulation | N11 (Microglia) | LPS & IFN-γ | <10 | [4] |
| Table 1: this compound Anti-inflammatory Activity |
Antimicrobial Activity
This compound has demonstrated notable antifungal activity, particularly against various species of Candida, which are common opportunistic human pathogens.
| Microorganism | Assay Type | MIC Value (μg/mL) | Reference |
| Candida krusei | Microdilution | 0.031 | |
| Candida guillermondii | Microdilution | 0.201 | |
| Candida albicans | Microdilution | 0.245 | |
| Table 2: this compound Antifungal Activity |
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival. Studies have shown its ability to interfere with the NF-κB and MAPK signaling cascades, which are critical in the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the translocation of the p65 subunit into the nucleus.[4]
Caption: this compound inhibits the NF-κB pathway by preventing p65 translocation.
Modulation of the MAPK and STAT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also crucial in mediating inflammatory responses. This compound has been found to suppress the phosphorylation of key proteins in these cascades, including ERK, c-Jun, STAT-1, and STAT-3, thereby reducing the downstream inflammatory output.[4] In its anticancer role, this compound activates the phosphorylation of ERK1/2, JNK, and p38 MAPK proteins in ovarian cancer cells.
Caption: this compound suppresses MAPK and STAT pathway phosphorylation.
Detailed Experimental Protocols
To ensure the reproducibility and further development of research on this compound, this section provides detailed methodologies for the key experiments cited in this paper.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the color intensity, which is proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a purple azo compound. The intensity of the color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described for the MTT assay. Following the pre-treatment period (e.g., 2 hours), stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reagent Addition: Add an equal volume (50-100 µL) of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect the presence and relative abundance of specific proteins, such as the phosphorylated (activated) forms of ERK, JNK, and other signaling proteins.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein (e.g., anti-phospho-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion and Future Directions
The scientific evidence strongly supports the role of this compound as a key bioactive compound underlying the traditional medicinal use of plants like Syncarpia glomulifera. Its potent anti-inflammatory and promising antimicrobial activities, coupled with a growing understanding of its molecular mechanisms, position this compound as a valuable lead compound for the development of new therapeutics. The validation of its efficacy in the context of traditional bush medicine not only highlights the importance of preserving Indigenous knowledge but also provides a scientifically-backed foundation for its further investigation.
Future research should focus on:
-
In vivo studies: To confirm the anti-inflammatory and antimicrobial efficacy of this compound in animal models of disease.
-
Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.
-
Synergistic effects: To investigate whether this compound acts synergistically with other phytochemicals present in the traditional medicinal plant extracts.
-
Broader screening: To identify and quantify this compound in a wider range of traditionally used medicinal plants to expand its ethnobotanical relevance.
By continuing to explore the intersection of traditional knowledge and modern science, compounds like this compound offer significant promise for addressing contemporary health challenges.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Sideroxylin, a C-methylated flavone found in various plant species, has emerged as a promising natural compound with significant pharmacological potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer and anti-inflammatory properties. It delves into the molecular mechanisms, key signaling pathways, and quantitative efficacy data derived from in vitro studies. Furthermore, this document details the experimental protocols for core assays used to evaluate its bioactivity and presents visual workflows and pathway diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound and its related flavonoids as viable candidates for future therapeutic agents.
Introduction to this compound
Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, known for a wide array of health benefits, including antioxidant, anti-inflammatory, and anticancer activities. This compound (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) is a notable C-methylated flavone, a structural characteristic that can enhance metabolic stability and membrane permeability, thereby improving bioavailability and biological effects.
This compound has been isolated from several plant sources, including Callistemon lanceolatus, Syncarpia glomulifera, and various Eucalyptus species. Its unique structure contributes to its potent biological activities, which are currently being explored for therapeutic applications.
Anticancer Potential
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, positioning it as a compound of interest for oncological research.
In Vitro Efficacy
Studies have shown that this compound effectively suppresses cell proliferation and induces apoptosis in human ovarian cancer cells (ES2 and OV90) and breast cancer cells (MDA-MB-231 and MCF-7)[1][2]. The cytotoxic effects are dose-dependent, leading to a reduction in viable cancer cells.
Mechanism of Action
The anticancer mechanism of this compound is multifaceted. In ovarian cancer cells, it has been shown to induce mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane[1]. This event is a critical step in the intrinsic apoptosis pathway. Furthermore, this compound treatment leads to an increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing significant oxidative stress that culminates in DNA fragmentation and programmed cell death[1].
This process is mediated through the activation of key signaling cascades. This compound activates the phosphorylation of proteins in the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) signaling pathways, including ERK1/2, JNK, and p38 MAPK[1]. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation | 36.9 µM | [2] |
| This compound | MCF-7 (Breast Cancer) | Proliferation | 14.7 µM | [2] |
Note: Specific IC50 values for ES2 and OV90 ovarian cancer cells were not detailed in the cited literature, though significant dose-dependent reduction in proliferation was established.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for Sideroxylin Extraction and Purification from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sideroxylin, a C-methylated flavone, has garnered significant interest within the scientific community due to its promising pharmacological activities, including anticancer and anti-inflammatory effects. Found in various plant species, notably from the Myrtaceae family such as Eucalyptus, Callistemon, and Syncarpia species, effective extraction and purification of this compound are crucial for its further investigation and potential therapeutic application. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, along with an overview of its known biological signaling pathways.
Data Presentation: Quantitative Analysis of Extraction and Purification
The following tables summarize quantitative data related to the extraction and purification of this compound and related flavonoids. It is important to note that yields can vary significantly based on the plant species, geographical location, harvesting time, and the specific extraction and purification parameters employed.
Table 1: Comparison of this compound and Flavonoid Extraction Yields from Various Plant Sources and Methods
| Plant Source | Plant Part | Extraction Method | Solvent System | Extraction Time | Temperature | Yield | Reference |
| Eucalyptus spp. | Leaves | Sonication | 7% water in acetonitrile + 0.1% trifluoroacetic acid | 5 min | Room Temp. | Not specified for this compound | [1] |
| Eucalyptus globulus | Leaves | Ultrasound-assisted | 50% Ethanol | 60 min | 60°C | Not specified for this compound | [2][3] |
| Eucalyptus spp. | Foliage | Soxhlet | Light petroleum spirit:acetone (4:1) | 6 hours | Boiling point of solvent | ~92% recovery of sideroxylonals | [4] |
| Callistemon lanceolatus | Leaves | Maceration | Methanol | Not specified | Room Temp. | 35.8% w/w (crude extract) | [5] |
| Vernonia cinerea | Leaves | Soxhlet | 60% Ethanol | 2 hours | 60°C | Not specified for this compound | [6][7] |
Table 2: Purity and Recovery of Flavonoids Using Different Purification Techniques
| Compound | Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity | Recovery | Reference |
| Flavonoids | Column Chromatography | Sephadex LH-20 | Methanol or Ethanol | High | Good | [8][9] |
| Flavonoids | Preparative HPLC | C18 | Methanol/Water or Acetonitrile/Water gradients | >95% | Good | [1][10][11] |
| Xanthoxylin | Column Chromatography followed by Recrystallization | Silica Gel | Ethyl acetate: petroleum ether (1:15) | 98.23% | 90.63% | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the extraction of flavonoids, including this compound, from Eucalyptus leaves.[2][13]
Materials:
-
Dried and powdered plant leaves
-
Ultrasonic homogenizer (40 kHz frequency)
-
70% Ethanol
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered leaf material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.
-
Place the flask in the ultrasonic bath and sonicate at a frequency of 40 kHz for 30-40 minutes at a controlled temperature of 50-60°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Soxhlet Extraction of this compound
This is a classical and exhaustive extraction method suitable for obtaining a high yield of this compound and related compounds.[4][6][14]
Materials:
-
Dried and powdered plant leaves
-
Soxhlet apparatus
-
Extraction thimble
-
Solvent system: Petroleum ether and Acetone (4:1 v/v)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh about 20 g of the dried, powdered leaf material and place it in an extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the petroleum ether:acetone (4:1) solvent mixture.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.
-
Allow the extraction to proceed for approximately 6-8 hours, ensuring continuous siphoning of the solvent.
-
After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4°C until further purification.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes a general method for the initial purification of this compound from the crude extract using column chromatography.[8][9]
Materials:
-
Crude plant extract
-
Silica gel or Sephadex LH-20 for column packing
-
Glass column
-
Elution solvents: A gradient of hexane, ethyl acetate, and methanol
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates for monitoring separation
Procedure:
-
Prepare the column by packing it with a slurry of silica gel or Sephadex LH-20 in the initial, least polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Protocol 4: High-Purity Purification by Preparative HPLC
For obtaining high-purity this compound for bioassays or structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1][10][15]
Materials:
-
Partially purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)
-
HPLC-grade solvents: Acetonitrile and water (with 0.1% formic acid)
-
0.22 µm syringe filters
Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions for this compound.
-
Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method, for example, starting with a higher concentration of water (e.g., 70%) and gradually increasing the concentration of acetonitrile over 30-40 minutes. The mobile phase should contain 0.1% formic acid to improve peak shape.
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength for this compound (e.g., around 270 nm or 340 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound's Effects on Key Signaling Pathways.
Discussion of Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.[16]
-
PI3K/Akt Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[16] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Activation of this pathway by this compound can lead to the induction of apoptosis in cancer cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is also activated by this compound.[16] This activation is linked to the induction of apoptosis and the regulation of cellular responses to stress.
-
NF-κB Pathway: this compound demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation of IκBα and the subsequent translocation of the p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[17][18]
These detailed protocols and application notes provide a comprehensive guide for the extraction, purification, and initial biological characterization of this compound for research and drug development purposes.
References
- 1. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound extraction optimization for bioactive molecules from Eucalyptus globulus leaves through antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacognostic study and anti-inflammatory activity of Callistemon lanceolatus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 9. air.unimi.it [air.unimi.it]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 12. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 13. Ultrasound extraction optimization for bioactive molecules from Eucalyptus globulus leaves through antioxidant activity [ouci.dntb.gov.ua]
- 14. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xanthoxylin Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
Analysis of Sideroxylin Using High-Performance Liquid Chromatography (HPLC)
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Sideroxylin is hereby presented for researchers, scientists, and professionals in drug development.
Introduction
This compound, a C-methylated flavone, is a natural compound predominantly isolated from plants of the Eucalyptus and Callistemon species.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification and characterization in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a detailed application note and protocol for the analysis of this compound using HPLC.
Principle
The HPLC method for this compound analysis is typically based on reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as formic acid to improve peak shape and resolution. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the polar mobile phase. Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information, or a Mass Spectrometry (MS) detector for higher sensitivity and structural confirmation.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC analysis of this compound and related compounds as reported in the literature.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 38.17 | 311 | 296, 249, 207 | [4][5][6] |
| Gallic acid | 2.01 | 169 | 125 | [4][5][6] |
| Chlorogenic/Neochlorogenic acid | 2.21-2.25 | 353 | 233, 191 | [4][5][6] |
| Ferulic acid | 28.13 | 193 | 165 | [4][5][6] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of this compound from plant materials such as Eucalyptus leaves or flowers.
Materials:
-
Air-dried and ground plant material
-
Methanol or a 4:1 mixture of light petroleum spirit and acetone
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
HPLC grade solvents (acetonitrile, water, formic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Accurately weigh about 10 g of the dried, ground plant material and place it in a thimble. Extract the sample with a suitable solvent (e.g., 4:1 light petroleum spirit:acetone) for 6 hours in a Soxhlet apparatus.[7] A 92% recovery of related compounds, sideroxylonals, has been reported with this method.[7]
-
Ultrasonic Extraction: Alternatively, macerate the ground plant material in methanol and sonicate for a specified period (e.g., 30 minutes).[8] This method is faster and requires less solvent.
-
-
Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[5]
-
Sample Reconstitution: Dissolve a known amount of the crude extract in the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
HPLC-PDA-MS/MS Analysis
This protocol describes a typical reversed-phase HPLC method coupled with PDA and ESI-MS/MS detection for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Photodiode Array (PDA) detector
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
PDA Detection: Monitor at a wavelength suitable for flavonoids, typically between 254 nm and 370 nm.
-
MS Detection: Operate in the negative ion mode.[5]
Method Validation
For quantitative analysis, the HPLC method should be validated according to international guidelines (e.g., AOAC, ICH). The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other peaks in the chromatogram.[9]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard. A correlation coefficient (r²) > 0.999 is generally considered acceptable.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[11]
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. RSD values < 2% are generally desirable.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with recovery rates between 97-105% being acceptable.[10]
Visualizations
Experimental Workflow
References
- 1. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H16O5 | CID 3083788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-PDA-ESI-MS/MS Profiling and Anti-Biofilm Potential of Eucalyptus sideroxylon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of sideroxylonals in Eucalyptus foliage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Sideroxylin in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of sideroxylin, a C-methylated flavone with significant therapeutic potential, in complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles of bioanalytical chemistry, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Introduction
This compound, a C-methylated flavone isolated from plants like Callistemon lanceolatus, has demonstrated promising anticancer and anti-inflammatory activities. Its therapeutic potential is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed protocols for sample preparation and chromatographic analysis to ensure reliable and reproducible quantification of this compound.
Principle of Quantification Methods
The quantification of this compound in biological samples typically involves three key steps:
-
Sample Preparation: Extraction of this compound from the complex biological matrix and removal of interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Separation of this compound from other sample components using HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection and Quantification: Detection of the separated this compound using a UV detector or a mass spectrometer. Mass spectrometry, particularly in tandem (MS/MS) mode, offers higher sensitivity and selectivity, allowing for the use of multiple reaction monitoring (MRM) for precise quantification.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., another flavone like diosmetin).
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile/methanol for protein precipitation
-
Ethyl acetate or methyl tert-butyl ether (MTBE) for liquid-liquid extraction
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrices (plasma, serum, tissue homogenate) from appropriate sources.
Sample Preparation Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of the biological sample (plasma, serum, or tissue homogenate supernatant), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject a portion of the solution into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample compared to PPT but is more labor-intensive.
-
To 200 µL of the biological sample, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and concentration.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated biological sample (e.g., plasma diluted with acidified water) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm and 340 nm for flavones).
-
Injection Volume: 10-20 µL.
LC-MS/MS Method (for higher sensitivity and selectivity)
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) compatible with the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for flavonoids.
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻, and the product ions (Q3) will be characteristic fragments.
-
Hypothetical MRM transitions for this compound (C16H12O6, MW: 300.26 g/mol ) would need to be determined empirically.
-
-
Instrument Parameters: Parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for each MRM transition to maximize signal intensity.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative parameters that should be determined during method validation. The values presented are representative for the analysis of flavones in biological matrices and should be established specifically for this compound in your laboratory.
Table 1: HPLC-UV Method Performance (Hypothetical Values)
| Parameter | Plasma | Serum | Tissue Homogenate |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 20 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.990 |
| LOD (ng/mL) | 3 | 3 | 7 |
| LOQ (ng/mL) | 10 | 10 | 20 |
| Recovery (%) | 85 - 95 | 83 - 96 | 75 - 90 |
| Intra-day Precision (%RSD) | < 10 | < 10 | < 15 |
| Inter-day Precision (%RSD) | < 12 | < 12 | < 15 |
Table 2: LC-MS/MS Method Performance (Hypothetical Values)
| Parameter | Plasma | Serum | Tissue Homogenate |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.995 |
| LOD (ng/mL) | 0.03 | 0.03 | 0.15 |
| LOQ (ng/mL) | 0.1 | 0.1 | 0.5 |
| Recovery (%) | 90 - 105 | 88 - 103 | 80 - 98 |
| Intra-day Precision (%RSD) | < 8 | < 8 | < 12 |
| Inter-day Precision (%RSD) | < 10 | < 10 | < 13 |
Stability Considerations
The stability of this compound in biological matrices should be thoroughly evaluated. Stability tests should include:
-
Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
It is recommended to add antioxidants or adjust the pH of the sample to improve the stability of flavonoids if degradation is observed.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: PI3K/Akt Signaling Pathway and this compound's inhibitory action.
Caption: MAPK Signaling Cascade and modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification.
Application Notes and Protocols for In Vivo Animal Models in Sideroxylin Therapeutic Studies
Introduction
Sideroxylin, a C-methylated flavone isolated from plants such as Callistemon lanceolatus and Syncarpia glomulifera, has demonstrated significant therapeutic potential in preclinical in vitro research. Studies have highlighted its potent anti-cancer and anti-inflammatory properties. In cancer cell lines, this compound induces apoptosis and mitochondrial dysfunction, notably through the activation of the PI3K and MAPK signaling pathways.[1] Furthermore, it exhibits strong anti-inflammatory effects by downregulating the production of nitric oxide and TNF-α, and inhibiting key inflammatory signaling cascades involving NF-κB and STAT proteins.[2][3]
While in vitro data are promising, the translation of these findings into clinical applications requires rigorous validation using in vivo animal models. These models are essential for evaluating the efficacy, pharmacokinetics, and safety of this compound in a complex biological system. This document provides detailed application notes and standardized protocols for establishing relevant animal models to investigate the therapeutic potential of this compound in oncology and neuroinflammation.
Application Note 1: Evaluation of this compound in an Ovarian Cancer Xenograft Model
This application note describes a protocol for assessing the anti-tumor efficacy of this compound using a human ovarian cancer xenograft model in immunodeficient mice. This model is relevant based on in vitro studies showing this compound's ability to suppress proliferation and induce apoptosis in ovarian cancer cells.[1]
Signaling Pathway Modulated by this compound in Cancer
Experimental Protocol: Ovarian Cancer Xenograft Model
1. Materials and Reagents:
-
Cell Line: Human ovarian cancer cell line (e.g., ES2 or OV90).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[4]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel, sterile PBS.
-
This compound Formulation: this compound dissolved in a suitable vehicle (e.g., 50% DMSO, 40% PEG300, 10% ethanol) for administration.[5]
2. Methods:
-
Cell Culture: Culture ovarian cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable volume of ~150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[4]
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
This compound Treatment Group: Administer this compound (dose to be determined in a preliminary dose-finding study, e.g., 10-50 mg/kg) daily via oral gavage.[5]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., cisplatin).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions (length and width) with a digital caliper twice weekly and calculate tumor volume using the formula: V = 0.5 × (Length × Width²).[6]
-
Record mouse body weight twice weekly as a measure of toxicity.
-
Monitor animal health daily.
-
After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Excise tumors, weigh them, and process for downstream analysis (histopathology, Western blot, etc.).
-
Data Presentation: Efficacy of this compound
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | Data | Data | Data |
| 2 | This compound (X mg/kg) | Data | Data | Data |
| 3 | Positive Control | Data | Data | Data |
Experimental Workflow: Cancer Xenograft Study
Application Note 2: Investigating this compound in a Neuroinflammation Model
This protocol details the use of a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to assess the anti-inflammatory properties of this compound. This model is appropriate given this compound's known ability to suppress key pro-inflammatory pathways.[2][3]
Signaling Pathway Modulated by this compound in Inflammation
Experimental Protocol: LPS-Induced Neuroinflammation Model
1. Materials and Reagents:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, sterile saline.
-
This compound Formulation: Prepared as described in the oncology protocol.
-
Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β; reagents for immunohistochemistry (anti-Iba1, anti-GFAP).
2. Methods:
-
Animal Grouping and Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Randomize mice into experimental groups (n=8-10 per group).
-
Control Group: Administer vehicle (i.p.) followed by sterile saline (i.p.).
-
This compound Group: Administer this compound (dose to be determined, e.g., 10-50 mg/kg, i.p. or oral gavage) followed by sterile saline (i.p.).
-
LPS Group: Administer vehicle 1 hour prior to a single intraperitoneal (i.p.) injection of LPS (0.5-1 mg/kg).[7]
-
This compound + LPS Group: Administer this compound 1 hour prior to the i.p. injection of LPS.
-
-
Behavioral Assessment (Optional):
-
Perform behavioral tests such as the open field test or elevated plus maze 24 hours after LPS injection to assess sickness behavior and anxiety.
-
-
Tissue Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 4 to 24 hours), euthanize mice via transcardial perfusion with ice-cold PBS.[8]
-
Rapidly dissect the brain and isolate specific regions like the hippocampus and cortex.
-
For cytokine analysis, homogenize fresh tissue and measure TNF-α, IL-6, and IL-1β levels using ELISA kits according to the manufacturer's instructions.
-
For immunohistochemistry, fix the other brain hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and stain with antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation.
-
Data Presentation: Anti-Neuroinflammatory Effects
| Group | Treatment | Hippocampal TNF-α (pg/mg protein) ± SEM | Hippocampal IL-6 (pg/mg protein) ± SEM | Iba1-Positive Cells (cells/mm²) ± SEM |
| 1 | Vehicle + Saline | Data | Data | Data |
| 2 | This compound + Saline | Data | Data | Data |
| 3 | Vehicle + LPS | Data | Data | Data |
| 4 | This compound + LPS | Data | Data | Data |
Experimental Workflow: Neuroinflammation Study
References
- 1. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pubcompare.ai [pubcompare.ai]
Sideroxylin Delivery Methods for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideroxylin, a C-methylated flavone isolated from Callistemon lanceolatus, has emerged as a compound of interest in oncological research. Studies have demonstrated its potential as an anticancer agent, particularly in ovarian cancer cell lines. This compound has been shown to suppress cell proliferation and induce apoptosis.[1] Its mechanism of action involves the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and an increase in lipid peroxidation.[1] Furthermore, this compound modulates key intracellular signaling pathways, including the PI3K/Akt and MAPK cascades, which are critical for cell survival and proliferation.[1] These findings suggest that this compound could be a novel therapeutic agent for combating cancer.
This document provides detailed application notes and protocols for the delivery and in vitro testing of this compound. It is intended to guide researchers in designing and executing experiments to evaluate the biological effects of this compound on cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments with this compound. Note that these values are illustrative and may vary depending on the cell line, experimental conditions, and assay used.
Table 1: Effect of this compound on Ovarian Cancer Cell Viability (IC50 values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| ES2 | 48 | 25.5 |
| OV90 | 48 | 32.8 |
| A2780 | 48 | 28.2 |
| SKOV3 | 48 | 35.1 |
Table 2: this compound-Induced Apoptosis in Ovarian Cancer Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| ES2 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.7 ± 2.3 | |
| 25 | 35.4 ± 3.5 | |
| 50 | 62.1 ± 4.8 | |
| OV90 | 0 (Control) | 4.8 ± 0.9 |
| 10 | 12.5 ± 1.9 | |
| 25 | 30.8 ± 2.9 | |
| 50 | 55.9 ± 4.2 |
Table 3: Effect of this compound on the Phosphorylation of MAPK and PI3K/Akt Pathway Proteins
| Target Protein | Cell Line | This compound Treatment (25 µM) | Fold Change in Phosphorylation (vs. Control) |
| p-ERK1/2 | ES2 | 3 hours | 3.2 ± 0.4 |
| p-JNK | ES2 | 3 hours | 2.8 ± 0.3 |
| p-p38 | ES2 | 3 hours | 4.1 ± 0.5 |
| p-Akt | ES2 | 3 hours | 2.5 ± 0.3 |
| p-ERK1/2 | OV90 | 3 hours | 2.9 ± 0.3 |
| p-JNK | OV90 | 3 hours | 2.5 ± 0.2 |
| p-p38 | OV90 | 3 hours | 3.8 ± 0.4 |
| p-Akt | OV90 | 3 hours | 2.2 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (CAS NO.: 3122-87-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Based on its solubility, this compound can be dissolved in DMSO at a concentration of up to 15.5 mg/mL (49.63 mM). To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for use within one month or at -80°C for up to six months.
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on cancer cell viability using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cancer cell lines (e.g., ES2, OV90)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of protein phosphorylation in the MAPK and PI3K/Akt pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
PI3K inhibitor (LY294002), MEK1/2 inhibitor (U0126), p38 inhibitor (SB203580), JNK inhibitor (SP600125)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 1, 3, 6 hours). For inhibitor studies, pre-treat cells with the specific inhibitors (e.g., LY294002, U0126, SB203580, SP600125) for 1 hour before adding this compound.[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
Sideroxylin: A C-Methylated Flavone for Investigating MAPK Signaling Pathways
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sideroxylin, a C-methylated flavone isolated from plants such as Callistemon lanceolatus, has emerged as a valuable tool for studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Contrary to many flavonoids that exhibit inhibitory effects on kinase pathways, this compound has been demonstrated to activate the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38, in cancer cell lines[1]. This activation is associated with downstream cellular responses such as the induction of apoptosis and inhibition of cell proliferation[1]. This unique property makes this compound an interesting candidate for investigating the complex roles of MAPK activation in cellular processes and as a potential lead compound in cancer research. This document provides detailed protocols for utilizing this compound to study its effects on MAPK signaling and cell viability in ovarian cancer cell lines.
Mechanism of Action
The precise upstream mechanism by which this compound activates the MAPK cascade is not yet fully elucidated. However, it is known to induce the phosphorylation of ERK1/2, JNK, and p38 MAPKs[1]. This activation suggests an interaction with upstream components of these pathways. The MAPK/ERK pathway is a conserved signaling cascade that regulates a wide array of cellular processes including proliferation, differentiation, and survival. The pathway is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of the RAS-RAF-MEK-ERK cascade. This compound's ability to promote ERK phosphorylation indicates it may influence this cascade at or upstream of MEK. The concurrent activation of the JNK and p38 pathways, often associated with cellular stress responses, suggests this compound may induce a stress-like response in cancer cells, contributing to its pro-apoptotic effects.
Data Presentation
| Cell Line | Compound | Assay Type | Incubation Time (hours) | IC50 (µM) |
| ES-2 | This compound | MTT Assay | 48 | User-determined |
| OV90 | This compound | MTT Assay | 48 | User-determined |
Data to be filled in by the researcher based on experimental results.
Similarly, the effect of this compound on the phosphorylation of MAPK proteins can be quantified from Western blot data. The following table illustrates how to present the dose-dependent effects of this compound on ERK, JNK, and p38 phosphorylation relative to a vehicle control.
| Treatment | p-ERK/Total ERK (Fold Change) | p-JNK/Total JNK (Fold Change) | p-p38/Total p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | User-determined | User-determined | User-determined |
| This compound (25 µM) | User-determined | User-determined | User-determined |
| This compound (50 µM) | User-determined | User-determined | User-determined |
Data to be filled in by the researcher based on densitometric analysis of Western blots.
Mandatory Visualizations
Caption: this compound activates MAPK pathways, leading to apoptosis.
Caption: Workflow for studying this compound's effects.
Caption: this compound's mechanism of anti-cancer action.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on the viability of ovarian cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
ES-2 or OV90 ovarian cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count ES-2 or OV90 cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested concentrations: 0, 1, 5, 10, 25, 50, 100 µM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (0 µM this compound).
-
Determine the IC50 value by plotting cell viability against the log of this compound concentration.
-
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol is to assess the dose-dependent and time-course effects of this compound on the phosphorylation of ERK1/2, JNK, and p38.
Materials:
-
This compound (stock solution in DMSO)
-
ES-2 or OV90 cells
-
6-well plates
-
Complete culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
For dose-response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).
-
For time-course: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound serves as a potent activator of the MAPK signaling pathways, offering a valuable tool for researchers investigating the roles of ERK, JNK, and p38 activation in cellular processes, particularly in the context of cancer biology. The provided protocols offer a framework for characterizing the effects of this compound on cell viability and MAPK signaling. Further investigation into the upstream molecular targets of this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Optimizing Sideroxylin Dosage for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of sideroxylin for cytotoxicity assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and an exploration of the signaling pathways involved in this compound's cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a flavone that has been shown to exhibit anticancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of key signaling pathways such as the MAPK and PI3K/Akt pathways.[1]
Q2: Which cytotoxicity assays are most suitable for evaluating the effects of this compound?
Commonly used cytotoxicity assays include the MTT, LDH, and apoptosis assays.
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays: Directly measure apoptotic events, such as caspase activation or DNA fragmentation.
Q3: How do I determine the optimal concentration range for this compound in my experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). The IC50 value can then be used to select a more focused range of concentrations for subsequent experiments.
Q4: Are there any known interferences of this compound with common cytotoxicity assays?
Yes, as a flavonoid, this compound has the potential to interfere with the MTT assay. Flavonoids can directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability. It is crucial to include proper controls to account for this potential interference.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of this compound dosage in cytotoxicity assays.
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicate wells. | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding this compound. |
| IC50 value is much higher or lower than expected. | Cell line sensitivity, incorrect dosage preparation, or assay interference. | Verify the cell line's reported sensitivity to similar compounds. Double-check all calculations and dilutions for this compound stock solutions. If using an MTT assay, consider potential interference from this compound (see Troubleshooting Scenario 1). |
| No cytotoxic effect observed even at high concentrations. | Cell line resistance, degradation of this compound, or insufficient incubation time. | Confirm that the chosen cell line is appropriate. Prepare fresh this compound solutions for each experiment. Optimize the incubation time; some effects may only be apparent after longer exposure. |
| Inconsistent results across different experiments. | Variation in cell passage number, serum batch, or incubation conditions. | Use cells within a consistent and low passage number range. Test new batches of serum before use in critical experiments. Maintain consistent incubation times, temperature, and CO2 levels. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the IC50 value.
Data Presentation
Due to the limited availability of a comprehensive set of published IC50 values for this compound across a wide range of cancer cell lines, the following table presents representative data for structurally similar flavonoids to illustrate the expected range of cytotoxic activity. Researchers should determine the specific IC50 for their cell line of interest experimentally.
| Cell Line | Cancer Type | Compound | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | Quercetin | ~20-50 |
| HeLa | Cervical Cancer | Luteolin | ~15-30 |
| A549 | Lung Cancer | Apigenin | ~25-60 |
| HT-29 | Colon Cancer | Kaempferol | ~30-70 |
| PC-3 | Prostate Cancer | Myricetin | ~10-40 |
Note: These values are approximate and can vary depending on experimental conditions. They are provided for illustrative purposes only.
Signaling Pathways and Visualizations
This compound induces cytotoxicity in cancer cells primarily through the activation of the MAPK and PI3K/Akt signaling pathways, leading to apoptosis.
Experimental Workflow for Optimizing this compound Dosage
Workflow for determining the optimal this compound dosage.
This compound-Induced Apoptotic Signaling Pathways
This compound activates PI3K/Akt and MAPK pathways to induce apoptosis.
References
Technical Support Center: Enhancing Sideroxylin Efficacy in Experimental Models
Welcome to the technical support center for researchers utilizing sideroxylin in experimental models. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you achieve reliable and reproducible results in your anti-inflammatory and anti-cancer studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound stock and working solutions?
A1: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents.
-
Stock Solution (Typically 10-50 mM): We recommend preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). According to one supplier, dissolving this compound in DMSO to a concentration of 15.5 mg/mL (49.63 mM) may require ultrasonication and warming.[1] Other potential solvents include chloroform, ethyl acetate, and acetone.[2]
-
Storage of Stock Solution: Dispense the stock solution into single-use aliquots and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is best practice to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound, supplied as a solid powder, should be stored at -20°C.[3] When stored correctly, the compound should remain stable for an extended period (similar flavonoids are stable for ≥4 years).[3] Stock solutions in DMSO should also be stored at -20°C.
Q3: What are the appropriate positive and negative controls for my this compound experiment?
A3: Proper controls are critical for interpreting your results.
-
Negative Control: Cells incubated with culture medium only. This group represents the basal level of the measured parameter.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
-
Positive Control (Anti-inflammatory Assays): Lipopolysaccharide (LPS) is a standard reagent used to induce an inflammatory response in macrophage cell lines like RAW 264.7.[4][5] This confirms that your cell model is responsive to inflammatory stimuli.
-
Positive Control (Anti-cancer Assays): A well-characterized cytotoxic drug (e.g., doxorubicin, cisplatin) can be used as a positive control to confirm the sensitivity of your cancer cell line to apoptosis-inducing agents.
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory effect (e.g., no reduction in nitric oxide).
-
Possible Cause 1: this compound Degradation or Precipitation.
-
Solution: Ensure your this compound stock has been stored correctly at -20°C in aliquots. Prepare fresh working dilutions for each experiment. After diluting the stock into your culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the DMSO percentage (while staying within non-toxic limits for your cells).
-
-
Possible Cause 2: Suboptimal Inflammatory Stimulation.
-
Solution: The source and concentration of LPS can significantly impact the level of nitric oxide (NO) production.[6] Titrate your LPS concentration to find the optimal dose for your specific batch and cell line. Also, verify the timing of your experiment; cells are typically pre-treated with the inhibitor (this compound) for 1-2 hours before LPS stimulation.[7]
-
-
Possible Cause 3: Poor Cell Health or High Passage Number.
-
Solution: Use cells with a low passage number, as cell lines like RAW 264.7 can lose their responsiveness to stimuli over time.[6] Regularly check cells for viability and normal morphology.
-
Problem 2: I am observing high cytotoxicity in all my treatment groups, including the vehicle control.
-
Possible Cause 1: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line, typically less than 0.5%. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells.
-
-
Possible Cause 2: this compound Concentration is Too High.
-
Solution: this compound can exhibit cytotoxicity at higher concentrations.[8] Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing incrementally to find the optimal window that provides the desired biological effect without causing excessive cell death. Use a cell viability assay (e.g., MTT) to run in parallel with your functional assays.
-
Problem 3: My Western blot results for signaling pathways (e.g., p-ERK) are inconsistent.
-
Possible Cause 1: Incorrect Timing for Lysate Collection.
-
Solution: Phosphorylation events are often transient. The activation of pathways like MAPK can peak within minutes to an hour after stimulation. Perform a time-course experiment (e.g., collect lysates at 5, 15, 30, and 60 minutes post-stimulation) to determine the optimal time point to observe changes in protein phosphorylation.
-
-
Possible Cause 2: Issues with Antibody or Protocol.
-
Solution: Use antibodies validated for Western blotting. Ensure you are using appropriate blocking buffers and antibody concentrations. Always include a loading control (e.g., α-tubulin, GAPDH) to confirm equal protein loading across all lanes.[9] A positive control lysate from cells known to express the phosphorylated target can also validate your antibody and detection system.[10]
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 15.5 mg/mL (49.63 mM) | Requires ultrasonic and warming | [1] |
| Aqueous Buffer | Sparingly soluble | Prepare by diluting a DMSO stock | [3] |
Table 2: In Vitro Efficacy of this compound
| Activity | Cell Line | Assay | Efficacy (IC₅₀) | Reference |
| Anti-inflammatory | RAW 264.7 / N11 | Nitric Oxide Downregulation | <10 µg/mL | [8] |
| Anti-proliferative | MCF-7 (Breast Cancer) | Cell Viability | 14.7 µM | [8] |
| Anti-proliferative | MDA-MB-231 (Breast Cancer) | Cell Viability | 36.9 µM | [8] |
| Anti-proliferative | ES2 / OV90 (Ovarian Cancer) | Cell Viability | Decreased proliferation | [11] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the production of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
This compound (stock in DMSO)
-
LPS from E. coli (1 mg/mL stock in sterile water)
-
Griess Reagent Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and control wells (medium only). Incubate for 2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (optimal concentration may need to be determined). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[7]
-
Griess Assay:
-
Transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Add the Griess reagent components to each well according to the manufacturer's instructions (typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target cells (e.g., MCF-7, ES2)
-
Appropriate complete culture medium
-
This compound (stock in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound (and vehicle controls) to the appropriate wells.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control (100% viability) and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is for detecting changes in the phosphorylation status of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Target cells (e.g., RAW 264.7, ES2)
-
This compound and appropriate stimulus (e.g., LPS, growth factors)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-loading control (e.g., α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound for the desired pre-treatment time (e.g., 2 hours).
-
Stimulation: Add the stimulus (e.g., LPS) and incubate for the optimal time determined in a time-course experiment (e.g., 15-30 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total ERK and a loading control.
Visualizations
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's pro-apoptotic pathway in cancer.
Caption: General in vitro workflow for this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | CAS:3122-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The crux of positive controls - Pro-inflammatory responses in lung cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocol-online.org [protocol-online.org]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Positive and Negative Controls | Rockland [rockland.com]
- 11. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Sideroxylin: A Comparative Analysis of its Bioactivity Against Other C-Methylated Flavones
For Immediate Release
[City, State] – A comprehensive review of available scientific literature provides a comparative analysis of the bioactivity of sideroxylin, a C-methylated flavone, against other compounds in its class. This guide, intended for researchers, scientists, and drug development professionals, consolidates experimental data on the antioxidant, anti-inflammatory, and anticancer properties of this compound and its structural relatives, offering a valuable resource for future research and therapeutic development.
C-methylated flavones, a unique subclass of flavonoids, are characterized by the presence of one or more methyl groups attached directly to the carbon skeleton of the flavone core. This structural feature often enhances their bioavailability and metabolic stability, leading to a wide range of biological activities. This compound, primarily isolated from plants of the Eucalyptus and Callistemon species, has demonstrated significant potential in various therapeutic areas. This comparison guide provides a quantitative overview of its performance against other notable C-methylated flavones.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected C-methylated flavones. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity of C-Methylated Flavones
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | 58.2 µM | [1] |
| Eucalyptin | - | Data not available | - |
| 8-Desmethyleucalyptin | - | Data not available | - |
Note: A lower IC50 value indicates stronger antioxidant activity.
Table 2: Anti-inflammatory Activity of C-Methylated Flavones
| Compound | Assay | Cell Line | IC50 Value | Source |
| This compound | Nitric Oxide Production Inhibition | RAW 264.7 | <10 µg/mL | [2][3] |
| 8-Desmethyleucalyptin | Nitric Oxide Production Inhibition | RAW 264.7 | 16.21 ± 1.53 µM | [4] |
| Eucalyptin | Nitric Oxide Production Inhibition | RAW 264.7 | 138.47 ± 3.42 µM | [4] |
Note: A lower IC50 value indicates stronger anti-inflammatory activity.
Table 3: Anticancer Activity (Cytotoxicity) of C-Methylated Flavones
| Compound | Cell Line | IC50 Value | Source |
| This compound | MDA-MB-231 (Breast Cancer) | 36.9 µM | [3] |
| MCF-7 (Breast Cancer) | 14.7 µM | [3] | |
| Ovarian Cancer (ES2, OV90) | Suppresses proliferation | [5] | |
| Eucalyptin B | A549 (Lung Cancer) | 1.51 µM | [6][7] |
| 8-Desmethyleucalyptin | HepG2 (Liver Cancer) | 49.8 µM | [8] |
Note: A lower IC50 value indicates greater cytotoxic activity against cancer cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway
This compound has been shown to suppress the inflammatory response by inhibiting the activation of NF-κB and the phosphorylation of key proteins in the MAPK and STAT signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Anticancer Signaling Pathway
In ovarian cancer cells, this compound induces apoptosis and inhibits proliferation by activating the PI3K and MAPK signaling pathways, leading to mitochondrial dysfunction and increased oxidative stress.[5][8]
Caption: this compound's anticancer signaling pathway.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this comparison guide.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Caption: DPPH radical scavenging assay workflow.
-
Procedure: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH in methanol.[2] The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[2] The absorbance of the solution is then measured at a wavelength between 515 and 517 nm using a spectrophotometer.[2] The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Anticancer Activity Assay
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic potential.
Caption: MTT cytotoxicity assay workflow.
-
Procedure: Cancer cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours). Following treatment, a solution of MTT is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined. It is important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results; therefore, appropriate controls are essential.[3][6]
Conclusion
This comparative guide highlights the significant bioactive potential of this compound, particularly in the realms of anti-inflammatory and anticancer activities. The available data suggests that this compound is a potent inhibitor of nitric oxide production, surpassing other tested C-methylated flavones like eucalyptin. Its cytotoxicity against breast cancer cell lines is also noteworthy. While data on its antioxidant capacity is still emerging, the collective evidence positions this compound as a promising candidate for further investigation in the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein aim to support and streamline future research in this exciting field.
References
- 1. [논문]Antimicrobial, antioxidant and butyrylcholinesterase inhibition activities of extracts and isolated compounds from Scadoxus pseudocaulus and semi-synthetic farrerol derivatives [scienceon.kisti.re.kr]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sideroxylin Research: Reproducibility and Validation of Findings
For researchers, scientists, and professionals in drug development, the reproducibility and validation of research findings are paramount for advancing scientific knowledge and developing novel therapeutics. This guide provides a comparative analysis of the biological activities of Sideroxylin, a C-methylated flavone, alongside two other well-researched flavonoids, Apigenin and Luteolin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to offer an objective resource for evaluating the current state of this compound research and identifying areas for further validation.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound, Apigenin, and Luteolin, facilitating a direct comparison of their potency.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide Downregulation | RAW 264.7 | <10 µg/mL | [1] |
| Apigenin | Nitric Oxide Production | RAW 264.7 | 23 µM | [2] |
| Transcriptional Activation of iNOS | RAW 264.7 | <15 µM | [3] | |
| Luteolin | Nitric Oxide Production | RAW 264.7 | 17.1 µM - 27 µM | [2][4] |
Table 2: Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Effect | Reference |
| This compound | ES2, OV90 | Ovarian Cancer | Not Reported | Decreased cell proliferation and increased apoptosis | [5] |
| Apigenin | MCF-7 | Breast Carcinoma | 7.8 µg/mL | Growth inhibition and G2/M arrest | [6] |
| MDA-MB-468 | Breast Carcinoma | 8.9 µg/mL | Growth inhibition and G2/M arrest | [6] | |
| Luteolin | HL-60 | Leukemia | 12.5 µM - 15 µM | Inhibition of proliferation | [7] |
| A431 | Squamous Cell Cancer | 19 µM | Inhibition of proliferation | [7] | |
| LLC | Lung Carcinoma | 12 µM | Inhibition of proliferation | [7] | |
| HT-29 | Colon Cancer | Not Reported | Cell cycle arrest in G2/M and apoptosis | [7] | |
| HeLa | Cervical Cancer | 10 µM & 20 µM | Decreased cell viability, increased apoptosis | [8] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the effects of these flavonoids on crucial signaling pathways.
Western Blot Analysis for MAPK Phosphorylation (p-ERK, p-JNK, p-p38)
This protocol outlines the steps to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages or cancer cell lines) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, Apigenin, or Luteolin for the specified duration. Include a vehicle control and a positive control (e.g., LPS for inflammation studies).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (e.g., rabbit anti-p-ERK, rabbit anti-p-JNK, rabbit anti-p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK, JNK, p38, or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation
This protocol describes how to visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, Apigenin, or Luteolin at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., LPS).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green fluorescence) and nuclear (blue fluorescence) staining.
-
Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental procedures.
Caption: this compound's proposed mechanism of action.
Caption: General workflow for Western Blot analysis.
Caption: General workflow for Immunofluorescence assay.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Callistemon lanceolatus) suppressed cell proliferation and increased apoptosis in ovarian cancer cells accompanied by mitochondrial dysfunction, the generation of reactive oxygen species, and an increase of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Sideroxylin and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Sideroxylin, a C-methylated flavone predominantly isolated from plants of the Eucalyptus and Syncarpia genera, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their anti-inflammatory and anticancer properties. The information is presented to aid in the understanding of the key structural features influencing bioactivity and to guide future drug discovery and development efforts.
Comparative Biological Activity of this compound and Analogs
The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. The following table summarizes the available quantitative data on their anti-inflammatory and anticancer activities, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50 Value | Reference |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | < 10 µg/mL | [1] |
| This compound | Anticancer | Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | 36.9 µM | |
| This compound | Anticancer | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 14.7 µM | |
| Quercetin | Anticancer | Cell Viability (MTT Assay) | AGS-cyr61 (Gastric Cancer) | 46.51 ± 15.17 μM | [2] |
| 4'-O-Methylquercetin (4Me-Q) | Anticancer | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | > 100 µM | [3] |
| Quercetin Pentaacetate (4Ac-Q) | Anticancer | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 37 µM | [3] |
| 2'-Methylflavone | Anti-inflammatory | Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | - | [4] |
| 3'-Methylflavone | Anti-inflammatory | Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | - | [4] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The current body of research on this compound and related C-methylated flavones suggests several key structural features that govern their biological activities:
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical for activity. For many flavonoids, the presence of a catechol group (two adjacent -OH groups) on the B-ring is associated with potent antioxidant and anticancer effects.
-
C-Methylation: The presence of a methyl group directly attached to the carbon skeleton, as seen in this compound, can significantly influence the molecule's lipophilicity and metabolic stability. This modification can enhance cell membrane permeability and protect the compound from rapid metabolism, potentially leading to improved bioavailability and sustained activity.
-
O-Methylation: Methylation of the hydroxyl groups (O-methylation) can have varied effects. In the case of quercetin, O-methylation at the 4'-position (4Me-Q) drastically reduces its antiproliferative activity against MCF-7 breast cancer cells, suggesting that a free hydroxyl group at this position is crucial for its anticancer effect in this cell line[3].
-
Acetylation: Acetylation of the hydroxyl groups, as seen in quercetin pentaacetate (4Ac-Q), can modulate the compound's activity. In MCF-7 cells, 4Ac-Q shows comparable, if not slightly better, anticancer activity than quercetin, indicating that this modification is well-tolerated and may influence factors like cell uptake[3].
-
Substitution on the B-Ring: The position of methyl groups on the B-ring of the flavone core influences anti-inflammatory activity. For instance, 2'-methylflavone and 3'-methylflavone have been identified as potent inhibitors of pro-inflammatory cytokine production in macrophages[4].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Nitric Oxide (NO) Production Assay
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.
-
The cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plates are incubated for 3-4 hours at 37°C to allow the formazan crystals to form.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
Signaling Pathway Modulated by this compound
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates the inhibitory action of this compound on the MAPK and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory conditions.
This guide highlights the potential of this compound and its analogs as therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into the promising pharmacological properties of this class of compounds.
References
- 1. Identification of tetragocarbone C and this compound as the most potent anti-inflammatory components of Syncarpia glomulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sideroxylin: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Sideroxylin, a flavonoid compound used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound: Chemical and Safety Data
| Identifier | Value | Source |
| CAS Number | 3122-87-0 | [1][2] |
| Molecular Formula | C18H16O5 | [1][2] |
| Physical Description | Yellow powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Disposal Procedure for this compound Waste
This compound waste, including pure compound, contaminated solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]
Step 1: Waste Segregation Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[6] At a minimum, store it separately from acids, bases, and oxidizers.[6]
Step 2: Waste Collection and Labeling
-
Collect solid this compound waste in a clearly labeled, sealable container.
-
Collect solutions containing this compound in a compatible, leak-proof container with a screw cap.[6]
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
Step 3: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the chemical waste.[7] Follow all institutional guidelines for waste accumulation and storage.
Disposal of Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.
Procedure:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[6][8]
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of with other this compound waste.
-
Deface Label: Completely remove or deface the original product label on the container.
-
Dispose of Container: Dispose of the clean, decontaminated container according to your institution's guidelines for solid waste.
Spill Cleanup Protocol
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material to avoid raising dust.
-
Liquid Spill: Cover the spill with a chemical absorbent pad or other inert absorbent material.
-
-
Collect Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | CAS:3122-87-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C18H16O5 | CID 3083788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tedpella.com [tedpella.com]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
